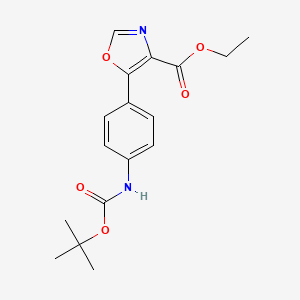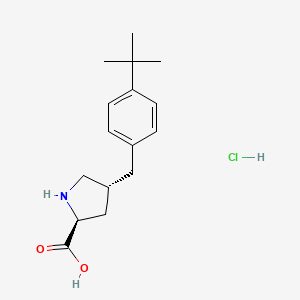
2-(4-氯苯基)苯甲腈
描述
“2-(4-Chlorophenyl)benzonitrile” is a chemical compound with the molecular formula C13H8ClN and a molecular weight of 213.67 . It is also known by its IUPAC name 4’-chloro [1,1’-biphenyl]-2-carbonitrile .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)benzonitrile” are not fully detailed in the available resources. It is known that its molecular weight is 213.67 , but other properties such as melting point, boiling point, and solubility are not provided.
科学研究应用
毒理学中的分析方法
2-(4-氯苯基)苯甲腈,以及类似化合物,在毒理学分析中具有应用。例如,已开发了一种用于氯苯氧和苯甲腈类除草剂的高效液相色谱分析方法,以帮助诊断急性中毒。该方法可以分离氯苯氧/苯甲腈混合物,突显了其在毒理学研究中的重要性 (Flanagan & Ruprah, 1989)。
光化学应用
已对2-(对氯苯基)-Δ2-噻唑啉-4-羧酸的光化学脱羧反应进行了研究,导致苯甲腈的生成。这个过程展示了2-(4-氯苯基)苯甲腈在光化学应用中的潜力,特别是在噻唑和噻唑啉的形成中 (Suzuki et al., 1976)。
合成衍生物用于抗菌活性
最近的一项研究合成了5-氯-2-羟基苯甲腈,这是与2-(4-氯苯基)苯甲腈相关的关键起始物质,并用于生产具有显著抗菌和抗真菌活性的化合物 (Kumar et al., 2022)。
体外抗肿瘤活性
另一项研究专注于合成涉及4-(2-溴乙酰基)苯甲腈的配体,该配体表现出对人单核细胞的潜在抗癌活性。这显示了苯甲腈衍生物在癌症研究和治疗中的相关性 (Bera et al., 2021)。
气相色谱用于药物物质分析
2-(4-氯苯基)苯甲腈已被用于开发气相色谱方法,用于确定药物物质中的含量,表明其在制药质量控制中的相关性 (Reddy et al., 2013)。
合成水溶性化合物用于生物学研究
涉及苯甲腈衍生物合成的水溶性化合物研究在生物学应用中显示出有希望的结果,特别是在DNA结合和凋亡研究中 (Zafar et al., 2019)。
作用机制
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds typically undergo reactions at the benzylic position . For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Benzylic compounds are known to influence various biochemical pathways due to their reactivity .
Result of Action
The reactivity of benzylic compounds often leads to various molecular and cellular effects .
生化分析
Biochemical Properties
2-(4-Chlorophenyl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
The effects of 2-(4-Chlorophenyl)benzonitrile on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, 2-(4-Chlorophenyl)benzonitrile can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(4-Chlorophenyl)benzonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as cytochrome P450, leading to altered metabolic pathways. The compound can also bind to DNA and proteins, causing changes in their structure and function. These interactions can result in the modulation of gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorophenyl)benzonitrile have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-(4-Chlorophenyl)benzonitrile can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-Chlorophenyl)benzonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, 2-(4-Chlorophenyl)benzonitrile can cause significant toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent and can be observed through various biochemical and histological analyses .
Metabolic Pathways
2-(4-Chlorophenyl)benzonitrile is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-(4-Chlorophenyl)benzonitrile is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. The distribution of the compound can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-(4-Chlorophenyl)benzonitrile is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often determined by specific targeting signals and post-translational modifications. The presence of 2-(4-Chlorophenyl)benzonitrile in different subcellular locations can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-(4-chlorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVLXVPKPEZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362724 | |
| Record name | 2-(4-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89346-58-7 | |
| Record name | 2-(4-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1607834.png)







